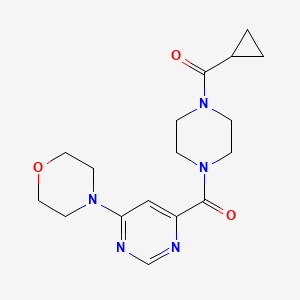
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone” is a chemical compound with the molecular formula C17H23N5O3 and a molecular weight of 345.403. It is related to a class of compounds known as morpholinopyrimidines .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized via reductive amination of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
One significant application involves the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This process leverages a simple and efficient method yielding compounds in good yield. These derivatives, due to their structural complexity and functionality, offer potential for further chemical exploration and application in various pharmaceutical contexts (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Potential in Imaging for Parkinson's Disease
Another notable application is in the development of new positron emission tomography (PET) agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis of HG-10-102-01, a compound structurally related to "(4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone," has been explored for this purpose, highlighting the compound's potential utility in medical imaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
Research into 1,2,4-triazole derivatives has revealed antimicrobial properties, where modifications involving morpholine or piperazine components have shown good or moderate activities against various microorganisms. This illustrates the potential of derivatives of "this compound" in contributing to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Antituberculosis Studies
Further applications are found in anticancer and antituberculosis research. The synthesis of derivatives specifically incorporating the cyclopropane and piperazine moiety has led to compounds with significant in vitro activity against human breast cancer cell lines and Mycobacterium tuberculosis. These findings underscore the therapeutic potential of these derivatives in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
properties
IUPAC Name |
cyclopropyl-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c23-16(13-1-2-13)21-3-5-22(6-4-21)17(24)14-11-15(19-12-18-14)20-7-9-25-10-8-20/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPWUJTZLOQWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)
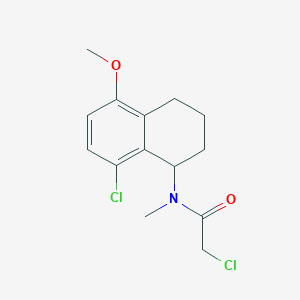
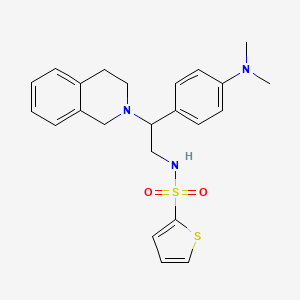

![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2764799.png)
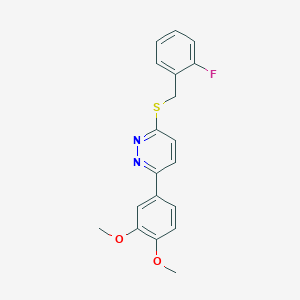
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B2764802.png)
![1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764804.png)
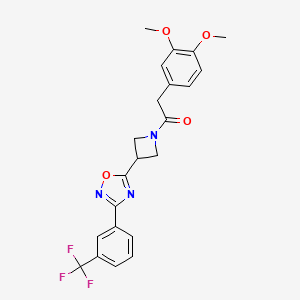
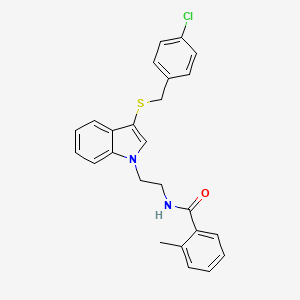
![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2764808.png)
![N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)